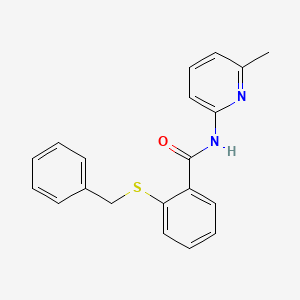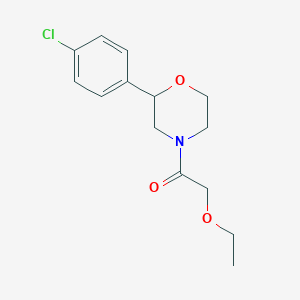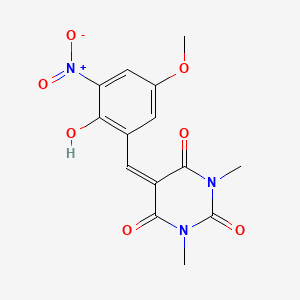![molecular formula C22H28N4O B5483072 2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5483072.png)
2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide, also known as SPD304, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SPD304 belongs to the class of spirocyclic compounds and is a potent and selective antagonist of the chemokine receptor CXCR3, which plays a crucial role in various inflammatory and autoimmune diseases.
作用機序
2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide exerts its pharmacological effects by selectively binding to and blocking the CXCR3 receptor, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. By inhibiting CXCR3 signaling, 2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide reduces the recruitment and activation of immune cells at the site of inflammation, thereby suppressing the inflammatory response.
Biochemical and Physiological Effects:
2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide has been shown to modulate various biochemical and physiological pathways involved in inflammation and immune regulation. The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and enhances the production of anti-inflammatory cytokines, such as IL-10. 2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide also reduces the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and migration.
実験室実験の利点と制限
One of the major advantages of 2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide is its high selectivity and potency for the CXCR3 receptor, which minimizes off-target effects. The compound is also highly soluble in water and can be easily administered in vivo. However, one of the limitations of 2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide is its short half-life, which requires frequent dosing in preclinical and clinical studies.
将来の方向性
2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. The compound has the potential to be developed as a novel therapeutic agent for various inflammatory and autoimmune diseases, and future studies should focus on optimizing its pharmacokinetic properties and exploring its therapeutic potential in different disease models. Additionally, the role of CXCR3 signaling in cancer progression and metastasis is an emerging area of research, and 2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide may have potential applications in cancer immunotherapy.
合成法
The synthesis of 2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide involves the reaction of 2-aminonicotinamide with 2-phenylethylamine and formaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The reaction proceeds through a spirocyclization process, resulting in the formation of 2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide in high yield and purity.
科学的研究の応用
2-[7-(2-phenylethyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide has been extensively studied for its therapeutic potential in various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound has shown promising results in preclinical studies, demonstrating potent anti-inflammatory and immunomodulatory effects.
特性
IUPAC Name |
2-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c23-20(27)19-8-4-12-24-21(19)26-15-11-22(17-26)10-5-13-25(16-22)14-9-18-6-2-1-3-7-18/h1-4,6-8,12H,5,9-11,13-17H2,(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWGKUDSDXOVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C3=C(C=CC=N3)C(=O)N)CN(C1)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetate](/img/structure/B5483000.png)
![3-{5-[(2,6-dimethyl-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5483010.png)
![5-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5483017.png)
![N-(3-{[(2,5-difluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5483021.png)
![3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5483033.png)
![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5483038.png)
![methyl 2-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B5483050.png)

![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5483075.png)

![methyl {[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5483089.png)
![(4-fluorobenzyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5483096.png)
![({4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]morpholin-2-yl}methyl)amine](/img/structure/B5483109.png)